7-Bromopyrrolo[1,2-A]quinoxalin-4(5h)-One
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Overview
Description
7-Bromopyrrolo[1,2-A]quinoxalin-4(5H)-One: is a heterocyclic compound that belongs to the pyrroloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a quinoxaline ring fused with a pyrrole ring, with a bromine atom at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Visible Light-Mediated Synthesis: One of the efficient methods for synthesizing pyrrolo[1,2-A]quinoxalin-4(5H)-ones involves the visible light-mediated ring opening and cyclization of aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid. This method is operationally simple, catalyst-free, and environmentally friendly.
Palladium-Catalyzed Carbonylation: Another method involves the palladium-catalyzed direct C(sp2)–H bond carbonylation of the C2 position of indole. This reaction uses N-substituted 2-(1H-indol-1-yl)anilines or 2-(1H-pyrrol-1-yl)anilines and carbon monoxide in the presence of palladium trifluoroacetate and copper acetate in toluene at 80°C.
Industrial Production Methods: While specific industrial production methods for 7-Bromopyrrolo[1,2-A]quinoxalin-4(5H)-One are not widely documented, the scalability of the visible light-mediated synthesis method has been demonstrated by gram-scale synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring.
Reduction: Reduction reactions can occur at the quinoxaline ring, potentially leading to the formation of dihydro derivatives.
Substitution: The bromine atom at the 7th position can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of dihydro-pyrroloquinoxalines.
Substitution: Formation of various substituted pyrroloquinoxalines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Antineoplastic Activity: Pyrrolo[1,2-A]quinoxalin-4(5H)-ones have shown promising antineoplastic activity, making them potential candidates for cancer treatment.
Industry:
Material Science: The unique structure of the compound makes it useful in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-Bromopyrrolo[1,2-A]quinoxalin-4(5H)-One, particularly its antineoplastic activity, involves the interaction with DNA and inhibition of topoisomerase enzymes. This leads to the disruption of DNA replication and transcription, ultimately causing cell death .
Comparison with Similar Compounds
Indolo[1,2-A]quinoxalin-6(5H)-One: Similar in structure but with an indole ring instead of a pyrrole ring.
Imidazo[1,5-A]quinoxalin-4(5H)-One: Contains an imidazole ring fused with a quinoxaline ring.
Uniqueness:
Bromine Substitution: The presence of a bromine atom at the 7th position provides unique reactivity and potential for further functionalization.
Biological Activity: The specific structure of 7-Bromopyrrolo[1,2-A]quinoxalin-4(5H)-One contributes to its significant antineoplastic activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
7-bromo-5H-pyrrolo[1,2-a]quinoxalin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O/c12-7-3-4-9-8(6-7)13-11(15)10-2-1-5-14(9)10/h1-6H,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCKOJOKKQPZIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3=C(C=C(C=C3)Br)NC(=O)C2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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